5-Nitrofluorescein diacetate
Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(acetyloxy)-5-nitro- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups including acetyloxy and nitro groups. Its distinct structure makes it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(acetyloxy)-5-nitro- typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of acetic anhydride (Ac2O) as a reagent can be crucial in the acetylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(acetyloxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetyloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) for reduction reactions and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the acetyloxy groups.
Scientific Research Applications
Chemistry
In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(acetyloxy)-5-nitro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene moiety, which exhibits strong fluorescence. It is useful in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitro group suggests possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry
Industrially, this compound is used in the development of dyes and pigments due to its vibrant color properties. It is also employed in the production of optical materials and sensors.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(acetyloxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The xanthene moiety contributes to its fluorescent properties, making it useful in imaging applications. The exact pathways and molecular targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1(3H),9’-[1H,5H,9H,11H,15H]xantheno[2,3,4-ij5,6,7-i’j’]diquinolizine]-5-carboxylic acid: This compound shares the spiro linkage and xanthene moiety but differs in its additional functional groups and overall structure.
6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside: Known for its use as a chemiluminescent substrate, this compound has a similar core structure but different functional groups.
Uniqueness
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(acetyloxy)-5-nitro- is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its applications in fluorescence and potential therapeutic uses set it apart from other similar compounds.
Properties
IUPAC Name |
(6'-acetyloxy-5-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)24(19)18-6-3-14(25(29)30)9-17(18)23(28)34-24/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPOWMXCZRFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065829 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14926-29-5 | |
Record name | 3′,6′-Bis(acetyloxy)-5-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14926-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014926295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[isobenzofuran-1(3h),9'-[9h]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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